molecular formula C18H33ClN2O6S B13723193 7(S)-Chloro-7-deoxylincomycin Sulfoxide

7(S)-Chloro-7-deoxylincomycin Sulfoxide

Cat. No.: B13723193
M. Wt: 441.0 g/mol
InChI Key: XSLGFIQRVCXUEU-ZUYQSJOLSA-N
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Description

7(S)-Chloro-7-deoxylincomycin Sulfoxide is a sulfoxide derivative of lincomycin, an antibiotic used to treat bacterial infections

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7(S)-Chloro-7-deoxylincomycin Sulfoxide typically involves the oxidation of 7(S)-Chloro-7-deoxylincomycin. Common oxidizing agents used in this process include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can utilize readily available starting materials and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7(S)-Chloro-7-deoxylincomycin Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide, and other peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Scientific Research Applications

7(S)-Chloro-7-deoxylincomycin Sulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7(S)-Chloro-7-deoxylincomycin Sulfoxide involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to that of lincomycin, but the sulfoxide group may enhance its binding affinity and selectivity. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide bond formation .

Comparison with Similar Compounds

    Lincomycin: The parent compound, used as an antibiotic.

    Clindamycin: A more potent derivative of lincomycin.

    Sulindac: Another sulfoxide-containing compound with anti-inflammatory properties.

Uniqueness: 7(S)-Chloro-7-deoxylincomycin Sulfoxide is unique due to its specific structural modifications, which may confer enhanced antibacterial activity and reduced resistance compared to its parent compound .

Properties

Molecular Formula

C18H33ClN2O6S

Molecular Weight

441.0 g/mol

IUPAC Name

(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9?,10?,11-,12?,13-,14-,15?,16?,18-,28?/m1/s1

InChI Key

XSLGFIQRVCXUEU-ZUYQSJOLSA-N

Isomeric SMILES

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)S(=O)C)O)O)O)C(C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl

Origin of Product

United States

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